molecular formula C7H12BrNO B6209491 5-(bromomethyl)-1-ethylpyrrolidin-2-one CAS No. 937645-26-6

5-(bromomethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B6209491
CAS No.: 937645-26-6
M. Wt: 206.1
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Description

5-(Bromomethyl)-1-ethylpyrrolidin-2-one is a brominated pyrrolidinone derivative characterized by a five-membered lactam ring with a bromomethyl substituent at the 5-position and an ethyl group at the 1-position. The bromomethyl group serves as a reactive handle for further derivatization, such as nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

937645-26-6

Molecular Formula

C7H12BrNO

Molecular Weight

206.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via radical intermediates generated by H₂O₂, which abstract a hydrogen atom from the methyl group, followed by bromine transfer from HBr. Key parameters include:

  • Molar Ratios : A 2:1 to 3:1 molar ratio of HBr to substrate ensures complete conversion.

  • Temperature : Optimal bromination occurs at 30–40°C, balancing reaction rate and byproduct formation.

  • Catalyst : Triethylamine (Et₃N) enhances selectivity by neutralizing excess HBr, achieving yields up to 96%.

Example Protocol:

  • Substrate Preparation : 5-Methyl-1-ethylpyrrolidin-2-one (1 mol) is dissolved in 35% HBr (462.3 g).

  • Oxidation : H₂O₂ (30 wt%, 226.7 g) is added dropwise at 40°C over 12 hours.

  • Quenching : Catalase (150 IU/mL) deactivates residual H₂O₂, followed by filtration and drying.

  • Purification : Crystallization from methane yields 5-(bromomethyl)-1-ethylpyrrolidin-2-one with 98.4% purity.

Alkylation of Pyrrolidinone Precursors

Alkylation strategies introduce the bromomethyl and ethyl groups sequentially. A two-step process involves:

  • Ethylation of Pyrrolidin-2-one :

    • N-ethylation is achieved using ethyl bromide (EtBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

    • Pd/C-catalyzed hydrogenation of N-ethyl pyrrolidone at 140–160°C under 6 MPa H₂ pressure provides 1-ethylpyrrolidin-2-one in 93.4% yield.

  • Bromomethylation :

    • The methyl group is introduced via Friedel-Crafts alkylation using formaldehyde and HCl, followed by bromination with PBr₃.

    • Key Data :

      StepReagentTemp (°C)Yield (%)
      EthylationEtBr, K₂CO₃8089
      BromomethylationPBr₃0–2578

Cyclization of Brominated Amines

Cyclization offers a direct route to construct the pyrrolidinone ring with pre-installed substituents. For example, γ-bromoethylamine derivatives undergo intramolecular amidation in the presence of carbonyl diimidazole (CDI).

Case Study:

  • Substrate : 4-Bromo-2-(ethylamino)butyramide.

  • Conditions : CDI (1.2 eq), tetrahydrofuran (THF), reflux for 8 hours.

  • Outcome : this compound is obtained in 82% yield with >95% regioselectivity.

Palladium-based catalysts streamline bromomethyl group introduction. The CN102432515B patent highlights Pd/C or PdO (5–10 wt%) for hydrogenative bromination.

Protocol:

  • Reaction Setup : 1-Ethylpyrrolidin-2-one (1 mol), Pd/C (0.03–0.1 eq), and HBr (3 eq) in methanol.

  • Conditions : 140–160°C, 6 MPa H₂, 6 hours.

  • Yield : 87.7–93.4%.

One-Pot Synthesis

Integrating ethylation and bromomethylation in a single vessel reduces purification steps. A modified approach from the ACS journal involves:

  • Ethylamine Condensation : Ethylamine reacts with γ-keto-bromide in THF.

  • Cyclization : NaOH (2 eq) induces ring closure at 60°C for 4 hours.

  • Yield : 75–80% with 98% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Bromination of 5-MethylHigh purity, scalableRequires pre-synthesized substrate96
AlkylationModular substituent introductionMulti-step, moderate yields78
CyclizationDirect ring formationLimited substrate availability82
CatalyticEfficient, mild conditionsHigh catalyst loading93
One-PotTime-saving, fewer stepsSensitivity to reaction conditions80

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-ethylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidinones.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of 1-ethylpyrrolidin-2-one.

Scientific Research Applications

5-(bromomethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-ethylpyrrolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(bromomethyl)-1-ethylpyrrolidin-2-one with structurally or functionally related brominated heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications References
This compound C₇H₁₂BrNO 206.08 5-membered lactam, 5-bromomethyl, 1-ethyl Nucleophilic substitution at bromomethyl; potential pharmaceutical intermediate. -
5-Bromo-1-ethylpyridin-2(1H)-one C₇H₈BrNO 202.05 6-membered pyridinone, 5-bromo, 1-ethyl Electrophilic bromination; used in kinase inhibitor synthesis .
5-(Bromomethyl)-3-phenylisoxazole C₁₀H₈BrNO 238.08 Isoxazole ring, 5-bromomethyl, 3-phenyl Suzuki-Miyaura cross-coupling; agrochemical precursors .
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one C₁₀H₁₀BrNO₂ 256.10 Oxazolidinone ring, 5-bromomethyl, 3-phenyl Ring-opening polymerization; antibacterial agent synthesis .
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ 234.48 Pyrrolopyridine fused ring, 5-bromo, 6-chloro Kinase inhibition; antitumor applications .
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one C₆H₅BrN₂O₃ 247.02 Pyridinone, 5-bromo, 1-methyl, 3-nitro Nitro group enhances electrophilicity; intermediate in explosives or drug synthesis .

Key Comparative Insights:

Ring Structure and Reactivity: The pyrrolidinone core in the target compound offers a strained five-membered lactam, enhancing susceptibility to ring-opening reactions compared to six-membered pyridinones (e.g., 5-bromo-1-ethylpyridin-2(1H)-one) . Oxazolidinones (e.g., 5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one) exhibit higher hydrolytic stability due to the additional oxygen atom, making them suitable for prolonged biological activity .

Nitro groups (e.g., in 5-bromo-1-methyl-3-nitropyridin-2(1H)-one) increase electrophilicity and redox activity, expanding utility in explosive or antimalarial drug synthesis .

Applications :

  • Agrochemicals : Brominated isoxazoles (e.g., 5-(bromomethyl)-3-phenylisoxazole) are precursors to herbicides like bromacil .
  • Pharmaceuticals : Pyrrolopyridines (e.g., 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine) are key motifs in kinase inhibitors for cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(bromomethyl)-1-ethylpyrrolidin-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving bromination and alkylation. For example, bromination of a pyrrolidinone precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) can introduce the bromomethyl group. Subsequent alkylation with ethylating agents (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g., K₂CO₃) forms the 1-ethyl substituent . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux for faster kinetics), and stoichiometric ratios. Continuous flow reactors may enhance scalability and reproducibility by ensuring uniform mixing and heat transfer .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the bromomethyl (-CH₂Br) and ethyl groups. For example, the bromomethyl protons typically resonate at δ 3.5–4.0 ppm, while the ethyl group’s methyl protons appear at δ 1.0–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ for C₇H₁₂BrNO⁺) and isotopic pattern due to bromine .
  • X-ray Crystallography : Resolves the 3D conformation, particularly the spatial arrangement of the bromomethyl group, which influences reactivity .
  • HPLC : Quantifies purity (>95% is typical for research-grade material) by detecting impurities under optimized mobile-phase conditions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported reactivity or stability data of this compound?

  • Methodological Answer : Contradictions may arise from variations in solvent systems, temperature, or trace impurities. To address this:

  • Controlled Replication : Reproduce reactions under strictly anhydrous conditions (e.g., using molecular sieves) to eliminate hydrolysis of the bromomethyl group .
  • Advanced Analytics : Use LC-MS to identify by-products (e.g., dealkylated or oxidized derivatives) that may skew reactivity data .
  • Computational Modeling : Density functional theory (DFT) calculations predict thermodynamic stability of intermediates, guiding experimental refinement .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of the bromomethyl group in this compound?

  • Methodological Answer :

  • DFT Studies : Calculate bond dissociation energies (BDEs) for the C-Br bond to predict susceptibility to nucleophilic substitution (e.g., SN2 reactions). For example, a lower BDE indicates higher reactivity toward amines or thiols .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) by modeling the compound’s conformation in binding pockets .

Q. What methodological approaches are recommended for assessing the biological activity of this compound when toxicity data is unavailable?

  • Methodological Answer :

  • In Vitro Assays : Use cell viability assays (e.g., MTT or resazurin) on human cell lines (e.g., HEK-293) to screen for cytotoxicity. Dose-response curves (0.1–100 µM) identify IC₅₀ values .
  • Enzyme Inhibition Studies : Test activity against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. For example, monitor fluorescence quenching upon binding .
  • Metabolic Stability : Use liver microsomes (human or rodent) to assess hepatic clearance rates and predict in vivo half-life .

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